2-(2-环己基乙氧基)腺苷

描述

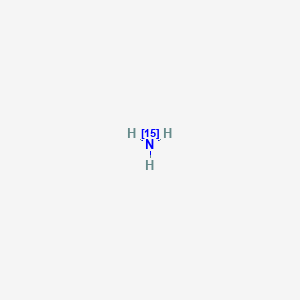

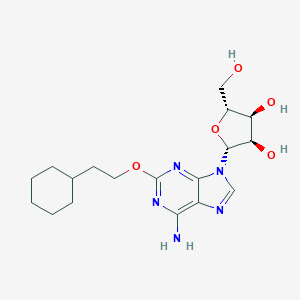

2-(2-Cyclohexylethoxy)adenosine is a derivative of adenosine, which is a nucleoside and a building block of RNA that plays several important roles in biochemistry, including energy transfer—as adenosine triphosphate (ATP) and adenosine diphosphate (ADP)—and in signal transduction as cyclic adenosine monophosphate (cAMP). The modification of adenosine's structure can lead to changes in its biological activity, making such derivatives interesting targets for drug design and therapeutic applications.

Synthesis Analysis

The synthesis of adenosine analogues with various substitutions has been explored to study their biological activities and potential therapeutic uses. For instance, a new class of adenosine analogues with 1,2-disubstituted carbocycles has been synthesized, demonstrating that the construction of the base on the amino group of cis-(2-aminocyclohexyl)methanol was more efficient than the Mitsunobu condensation approach for obtaining cis stereochemistry . This indicates that the synthesis of 2-(2-Cyclohexylethoxy)adenosine would likely involve strategic choices in the synthetic route to ensure the desired stereochemistry and functional group placement.

Molecular Structure Analysis

The molecular structure of adenosine analogues is crucial in determining their biological activity. For example, the crystal structure of 2′-deoxy-3′,5′-di-O-acetyl adenosine has been determined, showing that the adenine bases form one-dimensional chains through hydrogen bonding . This information is valuable for understanding how modifications like the addition of a 2-cyclohexylethoxy group might affect the molecule's conformation and, consequently, its interaction with biological targets.

Chemical Reactions Analysis

Adenosine analogues can participate in various chemical reactions, which are essential for their biological function and potential as therapeutic agents. For example, 2'-deoxy-8,2'-methylene-cycloadenosine, a carbon-bridged cycloadenosine, was synthesized and found to be a substrate for adenosine deaminase, although with a much lower Vmax compared to adenosine . This suggests that the introduction of a cyclohexylethoxy group could also impact the reactivity of the molecule with enzymes and other biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of adenosine derivatives are influenced by their molecular structure. The synthesis of cyclohexenylnucleosides, which have similar structural properties to a saturated five-membered furanose ring, has been reported, and these compounds have shown good hydrolytic stability . This implies that 2-(2-Cyclohexylethoxy)adenosine might also exhibit stability, which is an important consideration for its potential therapeutic use. Additionally, the conformational preferences of adenosine derivatives in solution have been studied using high-resolution proton nuclear magnetic resonance (NMR), which provides insights into their behavior in biological systems .

科学研究应用

腺苷类似物作为分子探针

腺苷类似物(如 2-氨基嘌呤)已被广泛用作荧光探针来研究蛋白质诱导的 DNA 局部构象变化。这些类似物的荧光性质对局部环境敏感,使其成为了解 DNA 结构和动力学的宝贵工具。Rachofsky、Osman 和 Ross(2001 年)的研究调查了环境因素如何影响 2-氨基嘌呤的荧光,从而深入了解 DNA 相互作用和构象变化 (Rachofsky、Osman 和 Ross,2001)。

对核酸结构的影响

对腺苷及其衍生物的研究表明,它们对核酸结构的稳定性有显着影响。例如,已证明将特定的腺苷衍生物掺入寡核苷酸中会影响双链体和四链体的稳定性。Catalanotti 等人(2000 年)表明,2'-脱氧-8-(丙炔-1-基)腺苷会影响这些结构的热稳定性,这对于了解 DNA 和 RNA 的功能和稳定性至关重要 (Catalanotti 等人,2000)。

炎症调节

腺苷在免疫系统调节中发挥着重要作用,包括炎症调节。Haskó 和 Cronstein(2013 年)的综述讨论了腺苷如何通过其受体调节中性粒细胞和单核细胞/巨噬细胞在炎症中的功能。这突出了在炎症性疾病中靶向腺苷途径的治疗潜力 (Haskó 和 Cronstein,2013)。

抗病毒应用

无环核苷磷酸酯(ANP),腺苷单磷酸的类似物,因其抗病毒特性而受到研究。Sigel(2004 年)讨论了这些核苷类似物的金属离子络合物及其对抗病毒活性的影响。这项研究对于了解抗病毒药物(如阿德福韦,一种被批准用于治疗乙型肝炎的腺苷类似物)的作用机制至关重要 (Sigel,2004)。

代谢调节

腺苷是组织内代谢过程的关键调节剂。Borowiec 等人(2006 年)对腺苷作为代谢调节剂的作用进行了广泛的描述,详细说明了它如何影响各种类型的生理和细胞功能。这包括它对神经传递、分泌、增殖和细胞死亡的影响,强调了腺苷在缺血等应激条件下的保护作用 (Borowiec 等人,2006)。

安全和危害

属性

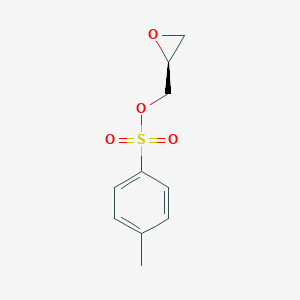

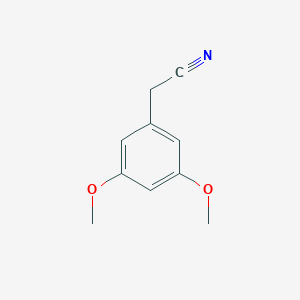

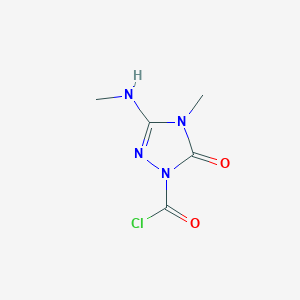

IUPAC Name |

(2R,3R,4S,5R)-2-[6-amino-2-(2-cyclohexylethoxy)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N5O5/c19-15-12-16(22-18(21-15)27-7-6-10-4-2-1-3-5-10)23(9-20-12)17-14(26)13(25)11(8-24)28-17/h9-11,13-14,17,24-26H,1-8H2,(H2,19,21,22)/t11-,13-,14-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMUQIWMOXQFBP-LSCFUAHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927411 | |

| Record name | 2-(2-Cyclohexylethoxy)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Cyclohexylethoxy)adenosine | |

CAS RN |

131933-18-1 | |

| Record name | 2-(2-Cyclohexylethoxy)adenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131933181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Cyclohexylethoxy)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

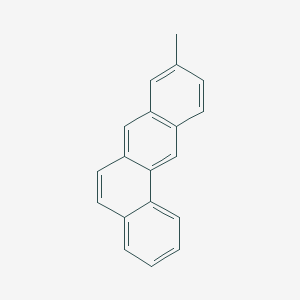

![8-Methylbenz[a]anthracene](/img/structure/B135035.png)